[(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid
Description
[(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid is a chemical compound that is likely to be of interest due to its potential applications in the synthesis of fluoroorganic compounds. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their chemical behavior, which can be extrapolated to understand the properties and synthesis of this compound.
Synthesis Analysis
The synthesis of related fluoroorganic compounds has been demonstrated through the anodic methoxylation and acetoxylation of phenyl trifluoroethyl sulfide, yielding \u03b1-methoxy and \u03b1-acetoxy sulfides with good to excellent yields . This suggests that similar electrochemical methods could potentially be applied to synthesize this compound by adjusting the starting materials and reaction conditions accordingly.
Molecular Structure Analysis
The molecular structure of this compound would include a benzene ring with a fluoro group at the 3-position and a methoxy group at the 4-position, linked to a sulphonyl group and an acetic acid moiety. The presence of these functional groups is expected to influence the compound's reactivity and stability, as seen in the related compound [[(4-methoxyphenyl)sulfonyl]hydrazono]acetic acid .
Chemical Reactions Analysis
The stability and degradation mechanisms of related compounds, such as [[(4-methoxyphenyl)sulfonyl]hydrazono]acetic acid, have been studied, revealing that certain structural modifications can affect their stability . For instance, the introduction of an N-methyl group significantly increased the stability of the compound. This information could be valuable when considering the chemical reactions and stability of this compound.
Physical and Chemical Properties Analysis
Although the physical and chemical properties of this compound are not directly reported in the provided papers, the properties of similar compounds can provide some insights. For example, the presence of electron-withdrawing groups such as the sulfonyl group and the fluoro group could affect the acidity of the acetic acid moiety and the overall solubility of the compound in various solvents. The methoxy group could contribute to the electron density of the aromatic ring, potentially affecting its reactivity in electrophilic aromatic substitution reactions.
properties
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)sulfonylacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO5S/c1-15-8-3-2-6(4-7(8)10)16(13,14)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCJFGOGJSAWQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)CC(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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